4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, an iodine atom, and a methyl group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methyl-4-(2-methylphenyl)diazenyl)phenyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodo-phenylamino)-ethyl)-benzamide
Uniqueness
4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is unique due to the presence of the iodine atom, which allows for specific substitution reactions and coupling processes. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
312704-56-6 |
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Molecular Formula |
C18H20INO |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H20INO/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
InChI Key |
IFHFEMFJQUOHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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